DMXB-Anabaseine
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Overview
Description
DMXB-Anabaseine, also known as 3-(2,4-Dimethoxybenzylidene)-Anabaseine, is a synthetic derivative of the natural alkaloid anabaseine. Anabaseine is found in certain marine worms and is known for its ability to stimulate nicotinic acetylcholine receptors. This compound has been studied for its potential therapeutic effects, particularly in enhancing memory and cognitive function. It is currently being investigated for its potential to treat neurodegenerative diseases and psychiatric disorders, such as Alzheimer’s disease and schizophrenia .
Preparation Methods
DMXB-Anabaseine is synthesized by reacting 2,4-dimethoxybenzaldehyde with anabaseine in acidic alcohol at approximately 70°C. The reaction is similar to the preparation of 3-(4-dimethylaminobenzylidene)-anabaseine. The resulting product can be precipitated and recrystallized using less polar solvents .
Chemical Reactions Analysis
DMXB-Anabaseine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding oxides and hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are the reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents used include halogens, acids, and bases.
Scientific Research Applications
DMXB-Anabaseine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: this compound is used to investigate the role of nicotinic receptors in various biological processes.
Medicine: The compound is being studied for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease and psychiatric disorders such as schizophrenia. .
Industry: This compound is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
DMXB-Anabaseine acts as a partial agonist at neural nicotinic acetylcholine receptors, specifically binding to the α4β2 and α7 subtypes. it activates only the α7 subtype to a significant extent. Activation of the α7 nicotinic acetylcholine receptor has been shown to have neuroprotective effects and to improve cognitive function. This makes this compound an attractive target for drug development aimed at treating cognitive impairments and neurodegenerative diseases .
Comparison with Similar Compounds
DMXB-Anabaseine is unique compared to other similar compounds due to its selective activation of the α7 nicotinic acetylcholine receptor. Similar compounds include:
Anabaseine: The natural alkaloid from which this compound is derived. It stimulates a wide variety of nicotinic acetylcholine receptors but is less selective.
Nicotine: A well-known stimulant that also acts on nicotinic acetylcholine receptors but lacks the selectivity and therapeutic potential of this compound.
GTS-21: Another derivative of anabaseine that has been studied for its cognitive-enhancing effects. .
This compound’s unique selectivity for the α7 nicotinic acetylcholine receptor and its potential therapeutic applications make it a compound of significant interest in scientific research and drug development.
Properties
IUPAC Name |
3-[5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYFUGAAFLYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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